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molecular formula C9H13NO2 B195784 (1-Cyanocyclohexyl)acetic acid CAS No. 133481-09-1

(1-Cyanocyclohexyl)acetic acid

Cat. No. B195784
M. Wt: 167.2 g/mol
InChI Key: YGFXLCAKCKPSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068413

Procedure details

A solution of 3 g (1-cyanocyclohexyl)-acetic acid in 10.5 mL methanol is hydrogenated at 10 bar hydrogen pressure and 30° C. in the presence of rhodium-carbon (5%) over a period of five hours. The reaction mixture is filtered and the filtrate evaporated on a rotary evaporator at 30° C. The crystalline residue is stirred with isopropanol and the crystallizate is filtered off with suction and dried to constant weight in a vacuum drying cabinet at 30° C. 2.0 g of the title compound are obtained (65.2% of theory); m.p. 152° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([CH2:9][C:10]([OH:12])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2].[H][H]>CO.[C].[Rh]>[CH2:6]1[CH2:5][CH2:4][C:3]([CH2:1][NH2:2])([CH2:9][C:10]([OH:12])=[O:11])[CH2:8][CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1(CCCCC1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
10.5 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Rh]

Conditions

Stirring
Type
CUSTOM
Details
The crystalline residue is stirred with isopropanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated on a rotary evaporator at 30° C
FILTRATION
Type
FILTRATION
Details
the crystallizate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried to constant weight in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 30° C

Outcomes

Product
Name
Type
product
Smiles
C1CCC(CC1)(CC(=O)O)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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